Isopropyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate
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Overview
Description
Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl ester group and an amino group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between hydrazine and an α,β-unsaturated carbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Esterification: The final step involves esterification of the carboxylic acid group with isopropanol under acidic conditions to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the ester group.
Isopropyl 2-(3-nitro-4-methyl-1H-pyrazol-1-yl)acetate: Similar structure but with a nitro group instead of an amino group.
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate: Similar structure but with a methyl ester instead of an isopropyl ester.
Uniqueness
Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is unique due to the presence of both an isopropyl ester and an amino group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
propan-2-yl 2-(3-amino-4-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)14-8(13)5-12-4-7(3)9(10)11-12/h4,6H,5H2,1-3H3,(H2,10,11) |
InChI Key |
QRRUORFURXNCPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)OC(C)C |
Origin of Product |
United States |
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